molecular formula C9H12BrNO3S B2637535 5-bromo-2-ethoxy-N-methylbenzene-1-sulfonamide CAS No. 1097815-33-2

5-bromo-2-ethoxy-N-methylbenzene-1-sulfonamide

Cat. No. B2637535
CAS RN: 1097815-33-2
M. Wt: 294.16
InChI Key: XOHVKXBJITYZES-UHFFFAOYSA-N
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Description

5-bromo-2-ethoxy-N-methylbenzene-1-sulfonamide is a chemical compound with the CAS Number: 1097815-33-2 . It has a molecular weight of 294.17 and its IUPAC name is 5-bromo-2-ethoxy-N-methylbenzenesulfonamide . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 5-bromo-2-ethoxy-N-methylbenzene-1-sulfonamide is 1S/C9H12BrNO3S/c1-3-14-8-5-4-7 (10)6-9 (8)15 (12,13)11-2/h4-6,11H,3H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

5-bromo-2-ethoxy-N-methylbenzene-1-sulfonamide is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

Research on sulfonamide derivatives, including compounds similar to 5-bromo-2-ethoxy-N-methylbenzene-1-sulfonamide, focuses on their synthesis and structural analysis. For instance, studies have demonstrated the synthesis and characterization of novel complexes using sulfonamide Schiff base ligands, leading to the formation of supramolecular architectures (Li et al., 2011). These findings are crucial for understanding the molecular interactions and potential applications of these compounds in material science and catalysis.

Enzyme Inhibition

Sulfonamide derivatives are extensively studied for their enzyme inhibitory properties. Research has shown that certain sulfonamides exhibit potent inhibitory activity against enzymes such as acetylcholinesterase (AChE) and α-glucosidase, which are relevant in the treatment of diseases like Alzheimer's and diabetes (Riaz, 2020). These findings underscore the therapeutic potential of sulfonamide derivatives in drug discovery and development.

Antagonistic Properties

Some sulfonamide compounds have been identified as potent antagonists for specific receptors, indicating their potential in developing new therapeutic agents. For instance, derivatives have been discovered as bioavailable antagonists for the CCR4 receptor, showcasing their relevance in treating conditions associated with this receptor (Kindon et al., 2017).

Catalysis and Synthetic Applications

Sulfonamide derivatives play a significant role in catalysis, particularly in facilitating the synthesis of various organic compounds. Studies have demonstrated their efficiency as catalysts in the solvent-free synthesis of triazines and other heterocyclic compounds, offering environmentally friendly and efficient methodologies for organic synthesis (Ghorbani‐Vaghei et al., 2015).

Antitumor and Photodynamic Therapy

The unique structural features of sulfonamide derivatives, including those related to 5-bromo-2-ethoxy-N-methylbenzene-1-sulfonamide, have been explored for their antitumor properties and potential in photodynamic therapy. For example, certain sulfonamide-based compounds have shown significant carbonic anhydrase inhibitory activity, relevant in the development of antitumor agents (Ilies et al., 2003).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-bromo-2-ethoxy-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO3S/c1-3-14-8-5-4-7(10)6-9(8)15(12,13)11-2/h4-6,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHVKXBJITYZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-ethoxy-N-methylbenzene-1-sulfonamide

CAS RN

1097815-33-2
Record name 5-bromo-2-ethoxy-N-methylbenzene-1-sulfonamide
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